molecular formula C11H16O3 B6276041 tert-butyl (1s,3s)-3-ethynyl-3-hydroxycyclobutane-1-carboxylate CAS No. 2763740-92-5

tert-butyl (1s,3s)-3-ethynyl-3-hydroxycyclobutane-1-carboxylate

Cat. No. B6276041
CAS RN: 2763740-92-5
M. Wt: 196.2
InChI Key:
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Description

Tert-butyl (1s,3s)-3-ethynyl-3-hydroxycyclobutane-1-carboxylate, abbreviated as tBEC, is an organic compound with a molecular formula C9H12O3. It is a linear molecule composed of a cyclobutane ring with a hydroxyl group and an ethynyl group attached. tBEC is an important chemical compound that has been used in a wide range of scientific research applications, including synthesis and drug development.

Scientific Research Applications

TBEC has a wide range of scientific research applications. It has been used in the synthesis of various compounds, including pharmaceuticals and natural products. Additionally, it has been used as a starting material in the synthesis of biologically active compounds, such as antibiotics, anti-cancer drugs, and anti-inflammatory agents. tBEC has also been used in the synthesis of peptides and peptidomimetics, as well as in the synthesis of dyes and pigments.

Mechanism of Action

TBEC is a versatile chemical compound that can be used in a variety of chemical reactions. In the synthesis of pharmaceuticals and natural products, tBEC can act as a nucleophile, forming a covalent bond with electrophiles such as aldehydes, ketones, and carboxylic acids. Additionally, tBEC can act as a leaving group in substitution reactions, allowing for the formation of new functional groups.
Biochemical and Physiological Effects
tBEC has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that tBEC has the ability to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase. Additionally, tBEC has been found to have anti-inflammatory and anti-oxidative effects in vitro.

Advantages and Limitations for Lab Experiments

The use of tBEC in laboratory experiments has several advantages. It is a relatively inexpensive chemical compound and is readily available. Additionally, it is a highly reactive compound and can be used in a variety of chemical reactions. However, tBEC is a highly flammable compound and should be handled with caution.

Future Directions

In the future, tBEC may be used in the synthesis of more complex molecules, such as peptides and peptidomimetics. Additionally, tBEC may be used in the development of new drugs, such as anti-cancer agents, antibiotics, and anti-inflammatory agents. Furthermore, tBEC may be used in the development of new dyes and pigments. Finally, tBEC may be used in the development of new materials, such as polymers and nanomaterials.

Synthesis Methods

TBEC can be synthesized from the reaction of ethynylmagnesium bromide and tert-butyl bromoacetate in the presence of a base such as potassium tert-butoxide. The reaction proceeds in three steps: the formation of a Grignard reagent, the formation of a tert-butyl ester, and the hydrolysis of the ester to form tBEC.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl (1s,3s)-3-ethynyl-3-hydroxycyclobutane-1-carboxylate involves the following steps: protection of the hydroxyl group, addition of the ethynyl group, and esterification of the carboxylic acid.", "Starting Materials": [ "Cyclobutene", "Ethynylmagnesium bromide", "tert-Butyl bromoacetate", "Sodium hydride", "Diethyl ether", "Methanol", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Anhydrous magnesium sulfate" ], "Reaction": [ "Cyclobutene is reacted with ethynylmagnesium bromide in diethyl ether to form (1S,3S)-3-ethynylcyclobutanol.", "The hydroxyl group of (1S,3S)-3-ethynylcyclobutanol is protected with tert-butyldimethylsilyl chloride in the presence of imidazole to form (1S,3S)-3-(tert-butyldimethylsilyloxy)cyclobutanol.", "The protected alcohol is reacted with tert-butyl bromoacetate in the presence of sodium hydride in DMF to form tert-butyl (1S,3S)-3-(tert-butyldimethylsilyloxy)-3-(tert-butoxycarbonyl)cyclobutane-1-carboxylate.", "The tert-butyl group is removed with hydrochloric acid in methanol to form tert-butyl (1S,3S)-3-(tert-butyldimethylsilyloxy)-3-hydroxycyclobutane-1-carboxylate.", "The silyl protecting group is removed with hydrochloric acid in methanol to form (1S,3S)-3-hydroxycyclobutane-1-carboxylic acid.", "The carboxylic acid is reacted with thionyl chloride in dichloromethane to form (1S,3S)-3-chlorocyclobutane-1-carboxylic acid.", "The acid chloride is reacted with tert-butyl acetylene in the presence of triethylamine to form tert-butyl (1S,3S)-3-ethynyl-3-chlorocyclobutane-1-carboxylate.", "The chloro group is replaced with hydroxyl group by reacting with sodium bicarbonate in methanol to form tert-butyl (1S,3S)-3-ethynyl-3-hydroxycyclobutane-1-carboxylate.", "The product is purified by washing with water, drying with anhydrous magnesium sulfate, and evaporating the solvent." ] }

CAS RN

2763740-92-5

Product Name

tert-butyl (1s,3s)-3-ethynyl-3-hydroxycyclobutane-1-carboxylate

Molecular Formula

C11H16O3

Molecular Weight

196.2

Purity

95

Origin of Product

United States

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